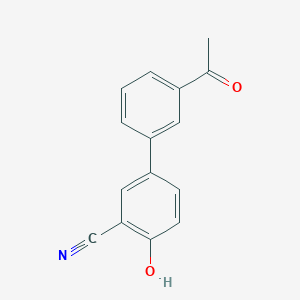
2-Cyano-4-(2,6-difluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% (2C4DF) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular structure that contains a phenol group and a cyano group. 2C4DF is used in a variety of research applications, including synthesis, reaction mechanisms, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in organic reactions, as a reagent in biochemical reactions, and as a starting material for the synthesis of other compounds. 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is also used in the study of reaction mechanisms and biochemical pathways, as well as in the study of the physiological effects of compounds.
Mecanismo De Acción
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% is an aromatic compound, which means that it can act as an electron donor or acceptor in organic reactions. It can also act as a nucleophile or electrophile in biochemical reactions. In addition, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can act as a catalyst in organic reactions, accelerating the rate of reaction.
Biochemical and Physiological Effects
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and antifungal properties. It has also been found to inhibit the growth of certain types of cancer cells. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has a low toxicity and is not hazardous to handle. However, it is important to note that 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be toxic if ingested, so proper safety precautions should be taken when handling it.
Direcciones Futuras
The use of 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% in scientific research is likely to continue to increase in the future. Potential future applications include its use in the synthesis of new compounds, the study of reaction mechanisms and biochemical pathways, and the study of the physiological effects of compounds. Additionally, 2-Cyano-4-(2,6-difluorophenyl)phenol, 95% may be used in the development of new drugs and agrochemicals, as well as in the development of new catalysts and reagents.
Métodos De Síntesis
2-Cyano-4-(2,6-difluorophenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,6-difluorophenol with sodium cyanide in aqueous solution. This reaction produces a salt, which can then be isolated and purified to yield the pure compound. Other methods of synthesis include the reaction of 2,6-difluorophenol with potassium cyanide, the reaction of 2,6-difluorophenol with cyanogen bromide, and the reaction of 2,6-difluorophenol with an aryl cyanide.
Propiedades
IUPAC Name |
5-(2,6-difluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSFMCOKKEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684737 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2,6-difluorophenyl)phenol | |
CAS RN |
1261889-21-7 |
Source


|
| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














